molecular formula C6H10F2O B1480559 (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol CAS No. 131262-12-9

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol

Cat. No.: B1480559
CAS No.: 131262-12-9
M. Wt: 136.14 g/mol
InChI Key: ATLLUQOQTZGXPK-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol (CAS No. 131262-12-9) is a fluorinated cyclopropane derivative with the molecular formula C₆H₁₀F₂O and a molecular weight of 136.14 g/mol . Its structure features a cyclopropane ring substituted with two fluorine atoms at the 2-position, two methyl groups at the 3-position, and a hydroxymethyl group. The compound is a liquid at room temperature and is primarily utilized in organic synthesis, though specific applications remain underreported in the literature .

Properties

IUPAC Name

(2,2-difluoro-3,3-dimethylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-5(2)4(3-9)6(5,7)8/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLLUQOQTZGXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(F)F)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131262-12-9
Record name (2,2-difluoro-3,3-dimethylcyclopropyl)methanol
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Biological Activity

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a cyclopropyl structure with two fluorine atoms and a hydroxymethyl group. This configuration influences its reactivity and interactions within biological systems. The presence of fluorine atoms is particularly notable as they can enhance the compound's lipophilicity and metabolic stability, which may affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various molecular targets. The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular processes. Its fluorinated structure can enhance binding affinity to these targets, potentially leading to significant biological effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication mechanisms. For instance, related compounds have shown efficacy against viral proteases involved in the life cycle of viruses such as SARS-CoV-2 .
  • Anticancer Potential : The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. Studies indicate that similar difluorinated cyclopropanes can disrupt microtubule dynamics, a critical process for cancer cell proliferation .
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial effects against various pathogens. This suggests potential applications in treating infections caused by resistant strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral proteases; potential against SARS-CoV-2
AnticancerInduces apoptosis; affects microtubule dynamics
AntimicrobialEffective against pathogenic microorganisms

Case Study: Antiviral Activity

A study conducted on related compounds demonstrated their effectiveness as inhibitors of the SARS-CoV-2 main protease. The mechanism involved binding to the active site of the protease, thereby preventing viral replication. The difluorinated structure contributed to enhanced binding affinity compared to non-fluorinated analogs .

Case Study: Anticancer Properties

In vitro assays have shown that derivatives of cyclopropane compounds can significantly inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value indicating potent cytotoxicity against breast cancer cells when treated with a related difluorinated compound. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation and altered cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropane Derivatives

(2,2-Dibromo-3,3-dimethylcyclopropyl)methanol
  • Molecular Formula : C₆H₁₀Br₂O
  • Molecular Weight : 256.94 g/mol
  • Key Data :
    • Synthesized via two-phase dibromocyclopropanation of 3-methyl-2-buten-1-ol using bromoform and NaOH under flow chemistry conditions (74% yield) .
    • IR spectra show characteristic O-H stretching at ~3354 cm⁻¹ and C-Br vibrations at ~733 cm⁻¹ .
    • Reactivity: The hydroxyl group can hinder dihalocarbene addition; protection (e.g., acetal formation) is often required to avoid side reactions .
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol
  • Molecular Formula : C₆H₁₀Cl₂O
  • Molecular Weight : 180.04 g/mol
  • Key Data :
    • Synthesized via dichlorocarbene addition to allylic alcohols, though yields are lower due to competing decomposition pathways .
    • Exhibits reduced thermal stability compared to bromo and fluoro analogs, decomposing into multiple components under standard conditions .
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol
  • Key Distinctions :
    • Electron-Withdrawing Effects : Fluorine’s high electronegativity increases the electrophilicity of the cyclopropane ring, enhancing reactivity in nucleophilic substitutions compared to bromo/chloro analogs.
    • Stability : Fluorine’s small atomic radius and strong C-F bonds improve thermal and oxidative stability relative to dichloro/dibromo derivatives .
    • Synthetic Challenges : Fluorinated cyclopropanes often require specialized reagents (e.g., difluorocarbene sources), unlike bromo analogs that utilize bromoform .

Methyl-Substituted Cyclopropane Alcohols

(2,2,3,3-Tetramethylcyclopropyl)methanol
  • Molecular Formula : C₈H₁₆O
  • Molecular Weight : 128.21 g/mol
  • Key Data: Lacks halogen substituents, resulting in lower polarity and reduced solubility in polar solvents compared to fluorinated analogs .
2-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethanol
  • Molecular Formula : C₇H₁₂Br₂O
  • Molecular Weight : 271.98 g/mol
  • Key Data: Synthesized in 92% yield via base-catalyzed hydrolysis of acetate precursors . The additional methylene group (-CH₂-) in the ethanol moiety increases flexibility, altering ring strain effects compared to methanol derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Synthesis Yield Stability
This compound C₆H₁₀F₂O 136.14 High electrophilicity, thermal stability Not reported High
(2,2-Dibromo-3,3-dimethylcyclopropyl)methanol C₆H₁₀Br₂O 256.94 Prone to dehydrohalogenation 74% Moderate
(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol C₆H₁₀Cl₂O 180.04 Low thermal stability ~50% Low
(2,2,3,3-Tetramethylcyclopropyl)methanol C₈H₁₆O 128.21 Low reactivity in electrophilic additions Not reported High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol
Reactant of Route 2
(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol

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